2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride CAS number
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride CAS number
An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document elucidates the compound's chemical properties, the strategic importance of its pyrazole and sulfonyl chloride moieties, and its primary application as a precursor to a diverse range of bioactive sulfonamides. We will explore generalized synthetic pathways, detailed reaction protocols for sulfonamide formation, and critical safety and handling procedures. This guide is intended to serve as a foundational resource for researchers leveraging this versatile building block in drug discovery and development programs.
Compound Identification and Properties
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a bifunctional organic molecule featuring a substituted pyrazole ring and a reactive benzenesulfonyl chloride group. This unique combination makes it a valuable scaffold in the synthesis of targeted molecular libraries.
| Identifier | Value |
| Chemical Name | 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride |
| CAS Number | 87488-81-1[1][2] |
| Molecular Formula | C₁₀H₉ClN₂O₂S |
| Molecular Weight | 256.71 g/mol |
Table 1. Chemical Identifiers
| Property | Description | Source/Rationale |
| Appearance | White to off-white or beige crystalline solid. | Based on typical appearance of related pyrazole-benzenesulfonyl chloride compounds.[3] |
| Solubility | Soluble in polar organic solvents (e.g., Dichloromethane, THF, Acetone); Insoluble in water. | General solubility profile for sulfonyl chlorides.[3] |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles and is moisture-sensitive, hydrolyzing to the corresponding sulfonic acid. | Inherent reactivity of the sulfonyl chloride functional group.[3][4] |
| Storage | Store under anhydrous conditions in a dry, cool, and well-ventilated place. | Necessary to prevent degradation from moisture.[3][5] |
Table 2. Physicochemical and Handling Properties
The Pyrazole-Benzenesulfonyl Chloride Scaffold: A Privileged Motif in Medicinal Chemistry
The significant interest in 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride stems from the proven pharmacological importance of its constituent parts.
-
The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] It is considered a "privileged scaffold" in drug discovery due to its metabolic stability and its presence in numerous FDA-approved drugs.[7] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[6][8] This therapeutic versatility is attributed to the pyrazole ring's ability to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets like enzymes and proteins.
-
The Sulfonyl Chloride Functional Group: The sulfonyl chloride group is a critical reactive handle in organic synthesis. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] This makes it an excellent target for nucleophilic attack, most notably by primary and secondary amines. This reaction is a robust and widely used method for the synthesis of sulfonamides, a class of compounds with a rich history in medicine, including well-known antibacterial drugs and diuretics.[4][9]
The combination of these two moieties in a single molecule provides a direct route to novel pyrazole-based benzenesulfonamides, enabling researchers to efficiently explore structure-activity relationships (SAR) for various therapeutic targets.
Synthesis and Mechanistic Insights
While specific, scaled-up manufacturing processes are proprietary, a general and plausible synthetic workflow for 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride can be conceptualized from established chemical principles. The synthesis involves the creation of the pyrazole-benzene core followed by chlorosulfonation.
Diagram 1. A generalized synthetic workflow for the title compound.
Causality in Synthesis: The synthesis of pyrazole rings often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] The subsequent formation of the sulfonyl chloride from an aniline precursor via a Sandmeyer-type reaction is a classic transformation in organic chemistry. This multi-step process allows for the controlled assembly of the complex scaffold.
Core Application: Synthesis of Bioactive Sulfonamides
The primary utility of 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is as an electrophile in the synthesis of sulfonamides. The reaction proceeds via nucleophilic substitution at the sulfonyl sulfur atom.
Diagram 2. Reaction pathway for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a representative method for reacting the title compound with a primary or secondary amine.
Materials:
-
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Anhydrous base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq)[9]
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine and the anhydrous solvent.
-
Base Addition: Add the anhydrous base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the stirring amine solution. The addition is often performed at 0 °C to control the initial exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours).[11] Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Once the reaction is complete, the solvent may be removed under reduced pressure.[11]
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and amine, followed by brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
-
-
Purification: The crude product is purified using a suitable method, most commonly flash column chromatography on silica gel, to yield the pure sulfonamide derivative.
This self-validating system, monitored by chromatography, ensures the complete consumption of the starting material and allows for the isolation of a pure, characterizable final product.
Safety, Handling, and Storage
As a sulfonyl chloride, this compound shares a hazard profile with other members of its class and must be handled with appropriate care.
| Hazard Category | Description & Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[12][13][14] Action: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[5][15] |
| Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[12][15] Action: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid generating dust. |
| Reactivity with Water | Reacts with water and moisture, potentially violently, to release corrosive hydrochloric acid (HCl) gas.[3][5] Action: Keep container tightly closed and store in a dry, desiccated environment.[5] Do not expose spills to water.[5] |
| Spill & Disposal | Spills should be contained and collected with a non-reactive absorbent material. Action: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[14][15] |
Table 3. Summary of Key Safety and Handling Information
Conclusion and Future Outlook
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a high-value chemical intermediate whose strategic design capitalizes on the well-established pharmacological importance of the pyrazole scaffold and the reliable reactivity of the sulfonyl chloride group. It provides a direct and efficient entry point for the synthesis of novel sulfonamides, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics. Future research will likely focus on expanding the diversity of amines used in conjunction with this reagent to build large, targeted libraries for high-throughput screening against a wide array of diseases, from cancers to infectious agents.[7] The continued application of this and similar building blocks will undoubtedly remain a cornerstone of modern medicinal chemistry programs.
References
-
NextSDS. 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride. [Link]
-
Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals. [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of sulfonamides using sulfonyl chloride and a base. [Link]
-
National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
NextSDS. 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulphonyl chloride — Chemical Substance Information. [Link]
-
Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
-
ResearchGate. Pyrazole-based benzenesulfonamides with anticancer activity. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. [Link]
-
MDPI. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]
-
National Institutes of Health. 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. [Link]
-
MDPI. Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. [Link]
-
ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.fr [fishersci.fr]
- 6. royal-chem.com [royal-chem.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine [mdpi.com]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Benzenesulfonyl chloride CAS 98-09-9 | 800470 [merckmillipore.com]
- 15. angenechemical.com [angenechemical.com]
